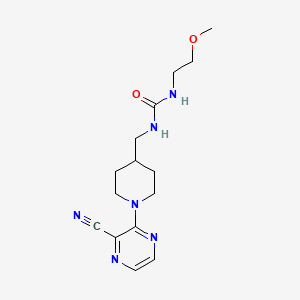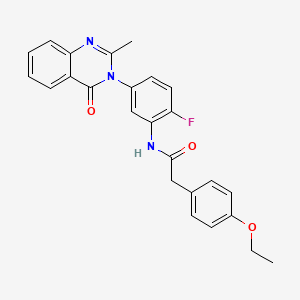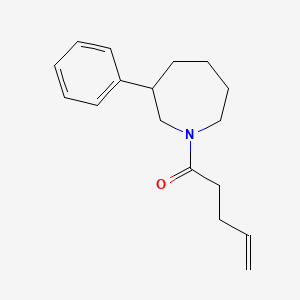
1-(3-Phenylazepan-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 1-(3-Phenylazepan-1-yl)pent-4-en-1-one is C17H23NO . The structure contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 tertiary amide (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular formula is C17H23NO , but additional properties such as melting point, boiling point, solubility, and others are not provided.Scientific Research Applications
Catalysis and Synthetic Applications
- Catalysis by Amino Acid-Derived Tetracoordinate Complexes : A study detailed the enantioselective addition of dialkylzincs to aliphatic and aromatic aldehydes, showcasing a method to synthesize various alcohols, including (S)-1-phenylethanol and (S)-1-phenylpropanol with high enantiomeric excesses. This research highlights the potential of using amino acid-derived complexes in catalysis, offering an efficient pathway for producing chiral alcohols, which are valuable in pharmaceutical and fine chemical syntheses (Dangel & Polt, 2000).
Organic Synthesis and Material Science
- Oxidative Cleavage of CC Triple Bonds : Research into the autoxidation of acetylenic hydrocarbons, including 1-phenylprop-1-yne and related compounds, has led to the discovery of α-dicarbonyl compounds as intermediates. This study provides insights into the mechanisms of oxidative cleavage, crucial for understanding the reactivity and potential applications of acetylenic compounds in organic synthesis and material science (Rao & Pritzkow, 1987).
Discovery of New Compounds and Biological Applications
- New Compounds from Marine Fungi : The isolation and structural determination of new compounds from the fungus Nigrospora sphaerica have been reported. Among these compounds, derivatives such as 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate show the diversity of natural products and their potential for novel biological activities. This research underscores the value of exploring marine organisms for new chemicals that could have applications in medicine and biology (Zhang et al., 2009).
Properties
IUPAC Name |
1-(3-phenylazepan-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-2-3-12-17(19)18-13-8-7-11-16(14-18)15-9-5-4-6-10-15/h2,4-6,9-10,16H,1,3,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPENXIUFWWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)
![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)
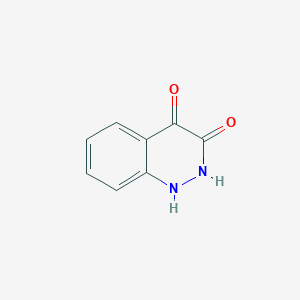
![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2593960.png)
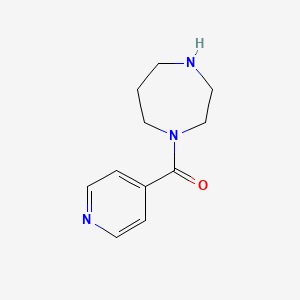

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2593963.png)
